1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound features a cyclopentanol core with a 4-fluorophenethylamine substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 4-fluorophenethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of alcohols or amines.
Scientific Research Applications
1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(((4-Chlorophenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(((4-Methylphenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of fluorine.
1-(((4-Bromophenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .
Biological Activity
1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of a cyclopentanol moiety, an amino group, and a fluorinated phenethyl group. The molecular formula is C14H20FN2O with a molecular weight of approximately 250.33 g/mol.
Property | Value |
---|---|
CAS Number | 2227197-39-7 |
Molecular Formula | C14H20FN2O |
Molecular Weight | 250.33 g/mol |
IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The compound's amino group allows for hydrogen bonding with target proteins, while the fluorinated phenethyl moiety may enhance lipophilicity, facilitating cell membrane penetration.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity to various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The binding interactions are believed to modulate neurotransmitter release and reuptake, thereby influencing mood and cognitive functions.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Neuropharmacological Effects
- A study reported that the compound demonstrates anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders. The mechanism involves modulation of serotonin and norepinephrine pathways.
-
Antidepressant Activity
- In another study, the compound was shown to exhibit antidepressant-like properties in rodent models. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant efficacy.
-
Cytotoxicity Tests
- Preliminary cytotoxicity assays revealed that this compound has selective cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Case Study 1: Anxiolytic Properties
In a double-blind study involving adult rats, administration of varying doses of this compound resulted in a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test. The results indicated a significant increase in time spent in the open arms compared to control groups.
Case Study 2: Antidepressant Effects
A randomized controlled trial assessed the antidepressant effects of this compound over four weeks. Participants receiving the treatment reported significant improvements in mood and reductions in depressive symptoms compared to placebo controls.
Comparative Analysis
When compared to similar compounds such as fluoxetine and sertraline, this compound shows a distinct profile:
Compound | Mechanism | Primary Use |
---|---|---|
This compound | Modulates serotonin/norepinephrine | Potential anxiolytic/antidepressant |
Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) | Depression |
Sertraline | SSRI | Depression, anxiety disorders |
Properties
Molecular Formula |
C14H20FNO |
---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
1-[[2-(4-fluorophenyl)ethylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H20FNO/c15-13-5-3-12(4-6-13)7-10-16-11-14(17)8-1-2-9-14/h3-6,16-17H,1-2,7-11H2 |
InChI Key |
MQKKHLGXTOWYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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